1,3-Bis(4-methoxybenzyl)urea
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Overview
Description
1,3-Bis(4-methoxybenzyl)urea is an organic compound with the molecular formula C17H20N2O3. It is known for its potential biological activities and is often studied for its role as a soluble epoxide hydrolase (sEH) inhibitor . This compound is characterized by the presence of two 4-methoxybenzyl groups attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxybenzyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 4-methoxybenzylamine to yield the desired urea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.
Scientific Research Applications
1,3-Bis(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
1,3-Bis(4-methoxybenzyl)urea exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides to diols, and its inhibition leads to increased levels of epoxides, which have anti-inflammatory and analgesic properties . The compound binds to the active site of sEH, preventing its enzymatic activity and thereby modulating various biological pathways associated with inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzylurea: Another urea derivative with similar inhibitory effects on sEH.
1-Benzyl-3-(3-methoxybenzyl)urea: A structurally related compound with comparable biological activities.
Uniqueness
1,3-Bis(4-methoxybenzyl)urea is unique due to its specific substitution pattern, which enhances its inhibitory potency against sEH compared to other similar compounds. Its dual methoxybenzyl groups contribute to its higher affinity and selectivity for the enzyme .
Properties
CAS No. |
93731-94-3 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-18-17(20)19-12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
PPSSZWOYSHYRJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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